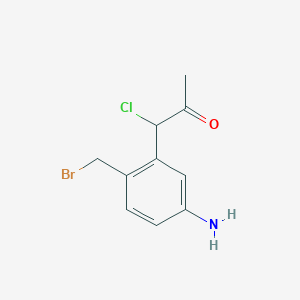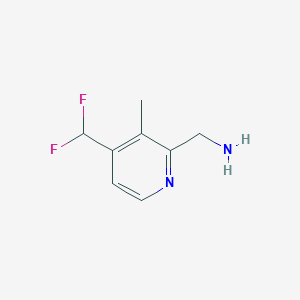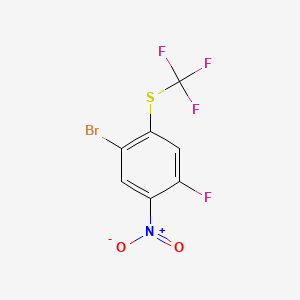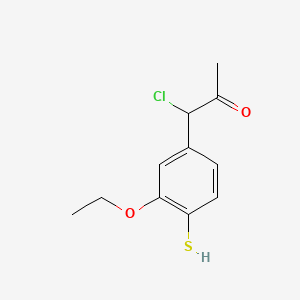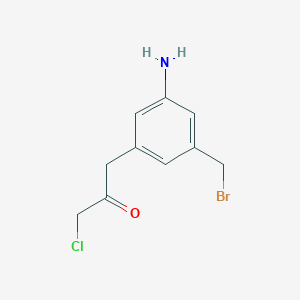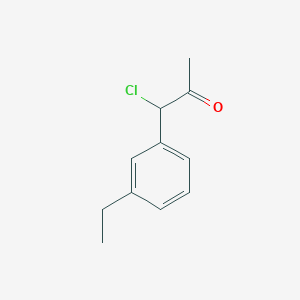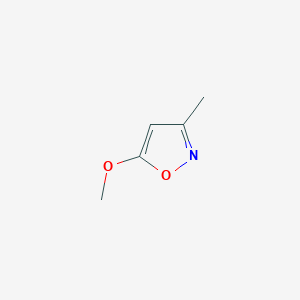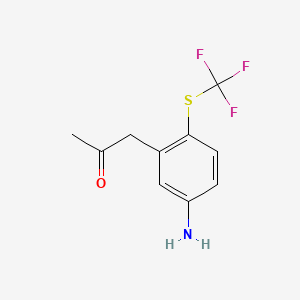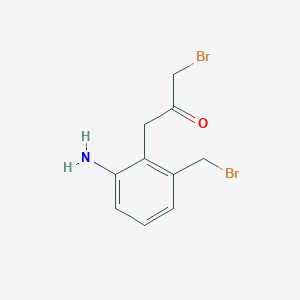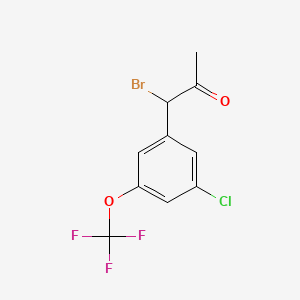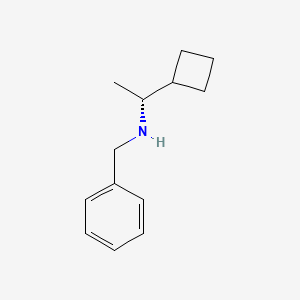
(R)-N-benzyl-1-cyclobutylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclobutyl group attached to the ethanamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-benzyl-1-cyclobutylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyclobutylcarboxylic acid.
Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acid chloride is then reacted with benzylamine to form an amide intermediate.
Reduction: The amide intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield ®-N-benzyl-1-cyclobutylethanamine.
Industrial Production Methods
In an industrial setting, the production of ®-N-benzyl-1-cyclobutylethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted amines or ethers.
科学的研究の応用
®-N-benzyl-1-cyclobutylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(S)-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound with similar structural features but different stereochemistry.
N-benzyl-1-cyclopropylethanamine: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group.
N-benzyl-1-cyclohexylethanamine: A compound with a cyclohexyl group, differing in ring size.
Uniqueness
®-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
(1R)-N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m1/s1 |
InChIキー |
VSIGGXVZUYOVCJ-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1CCC1)NCC2=CC=CC=C2 |
正規SMILES |
CC(C1CCC1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


